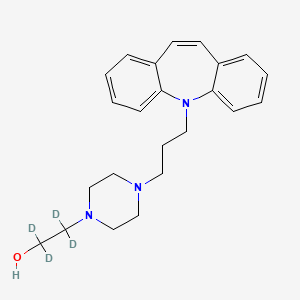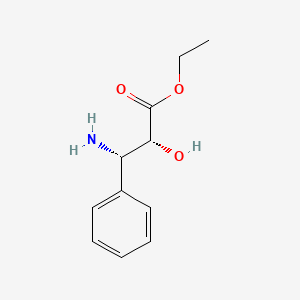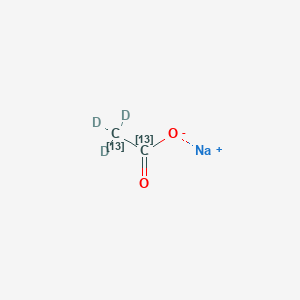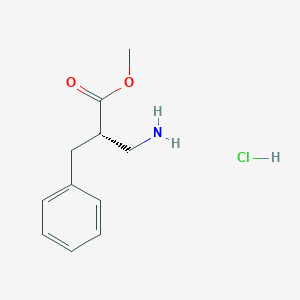
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate is a chiral rhodium complex widely used in asymmetric catalysis. This compound is particularly significant in the field of organometallic chemistry due to its ability to facilitate various enantioselective reactions, making it a valuable tool in the synthesis of chiral molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate typically involves the coordination of (2S,4S)-2,4-Bis(diphenylphosphino)pentane with a rhodium precursor in the presence of norbornadiene. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive phosphine ligands .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate is known to undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form rhodium(III) species.
Reduction: It can be reduced back to rhodium(I) species under appropriate conditions.
Substitution: Ligand exchange reactions are common, where norbornadiene can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium(I) complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate exerts its effects involves the coordination of the rhodium center with substrates, facilitating their transformation through various catalytic cycles. The chiral environment provided by the (2S,4S)-2,4-Bis(diphenylphosphino)pentane ligand ensures high enantioselectivity in the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine: Another chiral diphosphine ligand used in asymmetric catalysis.
1,3-Bis(diphenylphosphino)propane: Used in various transition metal-catalyzed cross-coupling reactions.
Uniqueness
What sets (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate apart is its exceptional ability to induce high enantioselectivity in catalytic reactions. The specific chiral environment created by the (2S,4S)-2,4-Bis(diphenylphosphino)pentane ligand is particularly effective in asymmetric transformations, making it a preferred choice in the synthesis of chiral molecules.
Eigenschaften
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane;rhodium;hexafluorophosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30P2.C7H8.F6P.Rh/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29;1-2-7-4-3-6(1)5-7;1-7(2,3,4,5)6;/h3-22,24-25H,23H2,1-2H3;1-4,6-7H,5H2;;/q;;-1;/t24-,25-;;;/m0.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNRCCVNNHATHD-FQFBWUQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F6P3Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)









![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)
